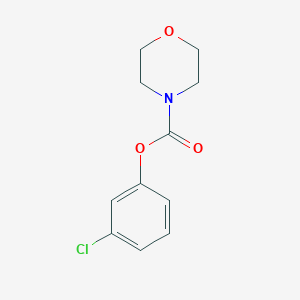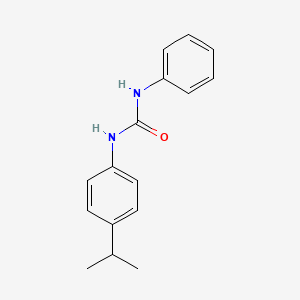
3-chlorophenyl 4-morpholinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 3-chlorophenyl 4-morpholinecarboxylate and related compounds involves several key steps, including the formation of morpholine derivatives through reactions with chlorophenyl compounds. For example, one study detailed the synthesis of complexes incorporating morpholine, where Co(III) complexes were synthesized and characterized by various spectroscopic techniques, demonstrating the involvement of morpholine in complex molecular structures (Amirnasr et al., 2001). Another approach involved the synthesis of optically active morpholinecarboxylic acid, highlighting the versatility of morpholine in synthetic chemistry (Kogami & Okawa, 1987).
Molecular Structure Analysis
The molecular structure of compounds containing the 3-chlorophenyl 4-morpholinecarboxylate moiety has been elucidated through various analytical techniques. X-ray crystallography studies have provided insights into the structural aspects of morpholine derivatives, revealing how different substituents influence the overall molecular conformation. For instance, a study described the crystal structure of a Co(III) complex with morpholine, highlighting the specific interactions and bonding patterns that contribute to the stability of such compounds (Amirnasr et al., 2001).
Chemical Reactions and Properties
The chemical reactivity of 3-chlorophenyl 4-morpholinecarboxylate derivatives involves a range of reactions, including nucleophilic substitutions and interactions with various amines. Studies have investigated the kinetics and mechanisms of these reactions, providing valuable information on the reactivity patterns and stability of morpholine derivatives under different conditions (Castro et al., 2001).
Physical Properties Analysis
The physical properties of 3-chlorophenyl 4-morpholinecarboxylate derivatives, such as solubility, melting point, and crystalline structure, are critical for their application in various fields. Research has focused on characterizing these properties to better understand the material characteristics of morpholine derivatives. For example, the crystal and molecular structure of a morpholinium compound was analyzed, shedding light on its solid-state properties (Hu, Xie, & Cao, 2006).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other compounds, are essential for understanding the potential applications and limitations of 3-chlorophenyl 4-morpholinecarboxylate derivatives. Studies have detailed the synthesis and reaction mechanisms of these compounds, offering insights into their chemical behavior and potential as intermediates in organic synthesis (Kogami & Okawa, 1987).
Mécanisme D'action
Mode of Action
Compounds with similar structures have been known to interact with their targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Biochemical Pathways
Indole derivatives, which share some structural similarities, have been reported to possess various biological activities, suggesting that this compound may also interact with multiple biochemical pathways .
Pharmacokinetics
The presence of the morpholine ring and the carboxylate ester could potentially enhance absorption and distribution .
Result of Action
Based on the biological activities of structurally similar compounds, it may have potential therapeutic effects .
Propriétés
IUPAC Name |
(3-chlorophenyl) morpholine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3/c12-9-2-1-3-10(8-9)16-11(14)13-4-6-15-7-5-13/h1-3,8H,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUKOJTADPJYOKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)OC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701324466 |
Source


|
| Record name | (3-chlorophenyl) morpholine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701324466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
34.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49644028 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
332922-17-5 |
Source


|
| Record name | (3-chlorophenyl) morpholine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701324466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-ethyl-N-methyl-N-[3-(tetrahydro-2-furanyl)propyl]-5-pyrimidinecarboxamide](/img/structure/B5671737.png)
![N-cyclopentyl-2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B5671744.png)
![ethyl (3-phenylbenzo[f]quinolin-1-yl)acetate](/img/structure/B5671755.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-[1-(1H-1,2,4-triazol-1-ylacetyl)-4-piperidinyl]propanamide](/img/structure/B5671775.png)
![8-(2-chloro-6-fluorobenzoyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5671791.png)
![ethyl 2-[(3,5-dimethoxybenzoyl)amino]benzoate](/img/structure/B5671794.png)
![{(3R*,4R*)-4-(4-morpholinylmethyl)-1-[4-(1H-pyrazol-4-yl)butanoyl]-3-pyrrolidinyl}methanol](/img/structure/B5671804.png)
![2-(dimethylamino)-N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}-2-(4-methylphenyl)acetamide](/img/structure/B5671812.png)
![4-fluoro-N-[3-(2-oxo-1-pyrrolidinyl)phenyl]benzenesulfonamide](/img/structure/B5671822.png)

![N-[2-(4-fluorophenyl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B5671826.png)
![1-(cyclobutylcarbonyl)-4-{[1-(2-furylmethyl)-4-piperidinyl]carbonyl}-1,4-diazepane](/img/structure/B5671830.png)
![4-{[3-(hydroxymethyl)-3-(2-methoxyethyl)-1-piperidinyl]methyl}-N-methylbenzenesulfonamide](/img/structure/B5671836.png)
![1-D-prolyl-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide dihydrochloride](/img/structure/B5671838.png)